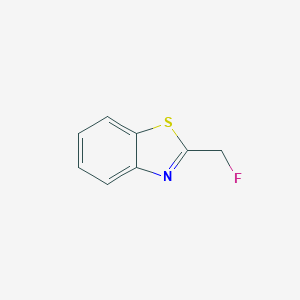

2-(Fluoromethyl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Fluoromethyl)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives, including 2-(Fluoromethyl)-1,3-benzothiazole, as anticancer agents. Research indicates that fluorinated benzothiazoles exhibit enhanced anti-tumor activities against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-468 (breast cancer)

- MCF-7 (human breast adenocarcinoma)

- HeLa (cervical cancer)

- COS-7 (kidney fibroblast cancer)

In one study, a series of fluorinated benzothiazole derivatives showed IC50 values ranging from 2.41 µM to 4.31 µM against HeLa and COS-7 cells, demonstrating their potential as effective anticancer agents compared to standard drugs like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The incorporation of fluorine enhances lipophilicity and metabolic stability, making it a promising candidate for antimicrobial agents:

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Pseudomonas aeruginosa: 128 µg/mL

These findings suggest that derivatives of this compound could serve as effective alternatives to conventional antibiotics .

Anti-inflammatory and Analgesic Effects

Benzothiazole derivatives have shown significant anti-inflammatory properties. Compounds derived from this scaffold demonstrated efficacy in reducing edema and inflammatory cytokine levels in various models:

- A study reported that certain derivatives outperformed traditional analgesics like aspirin and naproxen in terms of anti-inflammatory activity .

Agricultural Applications

Benzothiazole derivatives are gaining attention in agricultural sciences due to their antifungal and herbicidal activities:

- Fungal Inhibition : Compounds have been tested against resistant strains of fungi such as Aspergillus fumigatus, showing promising results in inhibiting fungal growth.

- Mechanism : Research indicates that these compounds may disrupt mitosis in fungal cells by interacting with tubulin, leading to apoptosis .

Material Science Applications

The unique structural features of benzothiazole compounds enable their use in material science:

- Fluorescent Materials : The benzothiazole ring system is utilized in the development of fluorescent probes and imaging reagents due to its photophysical properties.

- Electroluminescent Devices : These compounds are also being explored for applications in organic light-emitting diodes (OLEDs) due to their ability to emit light when subjected to an electric current .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives with enhanced anti-tubercular activity compared to standard treatments like isoniazid.

- Kamal et al. explored dual anti-inflammatory and anticancer activities among benzothiazole derivatives, revealing significant inhibition of multiple cancer cell lines alongside reduced inflammatory responses .

Propiedades

Número CAS |

18020-07-0 |

|---|---|

Fórmula molecular |

C8H6FNS |

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

2-(fluoromethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |

Clave InChI |

XOCGJJLRMWWZSC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)CF |

SMILES canónico |

C1=CC=C2C(=C1)N=C(S2)CF |

Sinónimos |

Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.